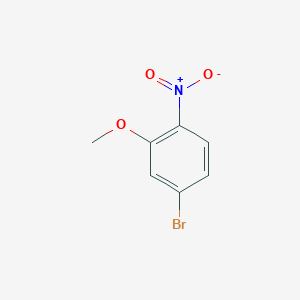

4-Bromo-2-methoxy-1-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKPQYBFSAJUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471762 | |

| Record name | 4-bromo-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103966-66-1 | |

| Record name | 4-bromo-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-NITROANISOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Research Perspectives on 4 Bromo 2 Methoxy 1 Nitrobenzene As a Chemical Building Block

Significance of 4-Bromo-2-methoxy-1-nitrobenzene in Modern Organic Synthesis

The significance of this compound in contemporary organic synthesis stems from the distinct reactivity conferred by its three functional groups. smolecule.com The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, combined with the synthetically versatile bromine atom, allows for a high degree of control and selectivity in chemical reactions. This makes it an essential intermediate for creating more complex organic molecules. smolecule.comchemimpex.com

The nitro group is a strong deactivator and meta-director in electrophilic aromatic substitution, yet it activates the ring towards nucleophilic aromatic substitution. Conversely, the methoxy group is an activating ortho-, para-director. This differential reactivity allows for sequential and site-selective modifications of the aromatic ring. Furthermore, the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key handle for cross-coupling reactions, one of the most powerful C-C bond-forming strategies in modern organic chemistry. smolecule.com The nitro group itself can be readily reduced to an amino group, opening up another avenue for diverse functionalization, such as diazotization and subsequent substitution, or amide bond formation. smolecule.com This multi-faceted reactivity makes this compound a coveted precursor for a wide range of target molecules.

Applications of this compound in Targeted Chemical Synthesis

The unique chemical characteristics of this compound have led to its use as a key starting material or intermediate in a variety of specialized chemical industries.

Intermediate for Pharmaceutical Research and Development

In the pharmaceutical industry, this compound serves as a crucial precursor for the synthesis of various pharmaceutical compounds. smolecule.comalfa-industry.com Its structural framework is embedded in molecules designed for specific biological targets. For instance, research has indicated its potential as a starting material for therapeutic agents targeting neurological disorders. smolecule.com Studies have suggested that derivatives of this compound can act as ligands for glutamate (B1630785) receptors, which are implicated in conditions like Parkinson's and Alzheimer's disease. smolecule.com The ability to selectively modify the different positions on the benzene (B151609) ring allows medicinal chemists to fine-tune the structure of the final compound to optimize its pharmacological profile. chemicalbook.com The reduction of the nitro group to an amine is a common step, leading to substituted anilines that are themselves versatile intermediates for a wide range of biologically active molecules. researchgate.net

Utility in Dye and Pigment Production

Historically and currently, nitroaromatic compounds are fundamental to the dye and pigment industry. taylorandfrancis.com this compound and related compounds serve as intermediates in the synthesis of a variety of colorants. chembk.com The transformation of the nitro group into an amino group, followed by diazotization and coupling reactions, is a classic method for producing azo dyes. The substituents on the benzene ring, such as the bromo and methoxy groups, can be used to modulate the color, fastness, and other properties of the resulting dye.

Foundation for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Substituted nitrobenzenes are valuable starting materials for the synthesis of a diverse array of heterocyclic systems, including indoles and quinolines. clockss.org The reaction of a substituted nitroarene with a carbanion can lead to the formation of new ring systems. For example, a related compound, 4-bromo-2-chloro-1-nitrobenzene, has been shown to react with the dianion of ethyl N-pivaloyl-3-aminocrotonate to form a 3-aminoquinoline-2-carboxylic acid derivative, demonstrating the utility of such building blocks in constructing complex heterocyclic scaffolds. clockss.org The functional groups on this compound provide the necessary handles to build various heterocyclic rings, which are prevalent in many biologically active molecules. amazonaws.com

Historical Context and Evolution of Research on Substituted Nitrobenzenes

The journey of substituted nitrobenzenes began with the first synthesis of the parent compound, nitrobenzene (B124822), in 1834 by the German chemist Eilhardt Mitscherlich, who treated benzene with fuming nitric acid. scienceinfo.combritannica.com This discovery opened a new chapter in organic chemistry. Commercial production of nitrobenzene commenced in 1856, primarily for the manufacture of aniline (B41778), which became a cornerstone of the synthetic dye industry. nih.govmfa.org

Early research focused on the fundamental reactions of nitrobenzene, such as its reduction to aniline and its behavior in electrophilic substitution reactions, where it was found to be much less reactive than benzene itself. britannica.com Over time, the synthetic utility of the nitro group became widely appreciated, not just as a precursor to amines, but also for its ability to activate the aromatic ring to nucleophilic attack and to direct the course of reactions. acs.orgorganic-chemistry.org

The 20th century saw an explosion in the study and application of a wide variety of substituted nitrobenzenes. Researchers systematically investigated how different substituents influence the reactivity of the nitroaromatic system, leading to a deeper understanding of electronic and steric effects in organic reactions. acs.org This knowledge has been instrumental in the rational design of synthetic routes to complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. researchgate.nettaylorandfrancis.com Today, substituted nitrobenzenes like this compound continue to be indispensable tools in the arsenal (B13267) of the synthetic organic chemist.

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Methoxy 1 Nitrobenzene

Established and Novel Synthetic Routes to 4-Bromo-2-methoxy-1-nitrobenzene

Nucleophilic Aromatic Substitution Strategies for Methoxy (B1213986) Group Introduction

A prominent strategy for synthesizing this compound involves the nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the presence of a good leaving group on the aromatic ring and the activating effect of the nitro group.

A common and effective method for introducing the methoxy group is the reaction of a suitable precursor with sodium methoxide (B1231860). chemicalbook.com For instance, 4-bromo-2-fluoro-1-nitrobenzene (B105774) can be treated with sodium methoxide in methanol (B129727). The strongly electron-withdrawing nitro group facilitates the nucleophilic attack of the methoxide ion, leading to the displacement of the fluoride (B91410) ion and the formation of this compound. chemicalbook.comstackexchange.com This reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate and yield. chemicalbook.com

The efficiency of this nucleophilic aromatic substitution is significantly enhanced by the presence of the nitro group ortho to the leaving group (in this case, fluorine). stackexchange.comyoutube.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance, thereby lowering the activation energy of the rate-determining step. stackexchange.comyoutube.com

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-2-fluoro-1-nitrobenzene | Sodium Methoxide | Methanol | 60 | 100 | chemicalbook.com |

Decarboxylative Halogenation as a Preparative Method

Decarboxylative halogenation, also known as halodecarboxylation, presents an alternative route for the synthesis of aryl halides. acs.org This method involves the conversion of a carboxylic acid to the corresponding organic halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.org In the context of preparing this compound, a potential precursor would be a suitably substituted benzoic acid.

A study on the Ag/Cu-mediated decarboxylative halogenation of aryl carboxylic acids demonstrated the synthesis of 1-bromo-4-methoxy-2-nitrobenzene from 4-methoxy-2-nitrobenzoic acid with a 67% yield. rsc.org While this specific example yields an isomer of the target compound, the methodology highlights the potential of decarboxylative halogenation in preparing bromo-methoxy-nitrobenzene derivatives. The reaction typically employs a metal catalyst, a halogen source, and is often conducted under aerobic conditions. rsc.org For electron-poor carboxylic acids, this method can provide good to excellent yields. acs.org

Directed Ortho Metalation Approaches in Related Systems

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a new substituent. organic-chemistry.org

Reactivity of the Bromo Substituent in this compound

The bromine atom in this compound is a key functional handle that enables a variety of subsequent chemical transformations, particularly carbon-carbon bond-forming reactions.

Carbon-Carbon Cross-Coupling Reactions

The bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C bonds in organic synthesis. researchgate.netscielo.br

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. scielo.br this compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents at the 4-position. The reaction is known for its tolerance of a wide range of functional groups. scielo.br

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction would allow for the introduction of an alkenyl group at the position of the bromine atom in this compound.

Sonogashira Coupling: This cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com This would enable the introduction of an alkynyl moiety onto the aromatic ring of this compound.

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide, catalyzed by palladium. mdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. mdpi.com

The reactivity of this compound in these cross-coupling reactions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group can affect the rates of the oxidative addition and reductive elimination steps in the catalytic cycle.

Table 2: Potential Carbon-Carbon Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Palladium Catalyst + Base | Biaryl/Styrene Derivative |

| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium and Copper Catalysts + Base | Aryl Alkyne |

| Stille | Organotin Compound | Palladium Catalyst | Biaryl/Substituted Alkene |

| Negishi | Organozinc Compound | Palladium/Nickel Catalyst | Biaryl/Substituted Alkene |

Copper-Mediated Coupling Processes

Copper-mediated coupling reactions, particularly the Ullmann reaction, provide a classic method for the formation of carbon-carbon and carbon-heteroatom bonds from aryl halides. The Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile in the presence of copper or a copper salt at elevated temperatures.

For this compound, a copper-mediated process could be employed for C-C bond formation, such as the homocoupling to form a biphenyl (B1667301) derivative, or cross-coupling with other aryl halides. The classic Ullmann reaction involves the coupling of two molecules of an aryl halide in the presence of copper metal at high temperatures. bldpharm.com For instance, the coupling of two molecules of o-bromonitrobenzene in the presence of metallic copper yields the corresponding biaryl. bldpharm.com This suggests that this compound could undergo similar transformations. Modern variations of the Ullmann reaction often utilize copper catalysts with ligands, allowing for milder reaction conditions.

Table 2: Example of a Copper-Mediated Coupling Reaction

| Reaction Type | Reactant | Reagent | Product Type |

|---|---|---|---|

| Ullmann Reaction | Aryl Halide | Copper | Biaryl |

Nucleophilic Substitution of Bromine for Diverse Functionalization

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, particularly from the para position, activates the aryl ring towards attack by nucleophiles. This activation facilitates the displacement of the bromide ion.

The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes the complex and lowers the activation energy for its formation. masterorganicchemistry.com Subsequent elimination of the bromide ion yields the substituted product.

This reactivity allows for the introduction of a wide range of functional groups by employing various nucleophiles. For example, reaction with alkoxides would yield ethers, while reaction with amines would produce anilines. This pathway is crucial for the diverse functionalization of the this compound scaffold. The reaction of 4-nitro-1-bromobenzene with sodium methoxide is a known example of this type of transformation. nih.gov

Transformations of the Methoxy Group in this compound

The methoxy group in this compound can also be a site for chemical modification, primarily through cleavage to a hydroxyl group or by substitution reactions.

Selective Demethylation Strategies

The cleavage of the methyl ether to the corresponding phenol (B47542) is a common transformation in organic synthesis. Several reagents are known to effect the demethylation of aryl methyl ethers.

One of the most common and effective reagents for this purpose is boron tribromide (BBr₃) . It is a strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This reaction is typically performed at low temperatures.

Other Lewis acids like aluminum chloride (AlCl₃) can also be used for O-demethylation. Strong Brønsted acids such as hydrobromic acid (HBr) at high temperatures can also cleave the ether bond. Additionally, nucleophilic cleavage using alkyl thiols , such as ethanethiol (B150549) in the presence of a base, provides an alternative under non-acidic conditions.

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Type | General Conditions |

|---|---|---|

| Boron tribromide (BBr₃) | Lewis Acid | Low temperature (e.g., -78 °C to rt) |

| Aluminum chloride (AlCl₃) | Lewis Acid | Heating in a suitable solvent |

| Hydrobromic acid (HBr) | Brønsted Acid | High temperature (e.g., ~130 °C) |

| Alkyl thiols (e.g., EtSH) | Nucleophile | Basic conditions, heating |

Ortho-Selective Transetherification Reactions

Transetherification involves the substitution of one alkoxy group for another. In the case of this compound, the methoxy group is positioned ortho to the activating nitro group. This positioning makes it susceptible to nucleophilic substitution, similar to the bromine atom, although generally less reactive.

Studies on related compounds like 2,4-dimethoxynitrobenzene have shown that ortho-selective transetherification is possible. nsf.gov The reaction with a bulky nucleophile like sodium tert-butoxide can lead to the selective substitution of the methoxy group ortho to the nitro group. nsf.gov This selectivity is attributed to the electronic activation by the nitro group. This suggests that this compound could undergo similar ortho-selective transetherification reactions with various alkoxides, allowing for the introduction of different ether functionalities at the 2-position.

Nitro Group Chemistry in this compound

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. The reduction of the nitro group in this compound would yield 5-bromo-2-methoxyaniline, a valuable building block for the synthesis of various compounds, including pharmaceuticals and dyes. chem-station.com

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and clean method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. youtube.com Another widely used method is the use of metals in acidic media , such as iron, tin, or zinc in the presence of hydrochloric acid. For instance, zinc dust and ammonium (B1175870) chloride can be used for the reduction of nitro compounds to hydroxylamines. Tin(II) chloride is another mild reagent for the reduction of nitro groups to amines. The choice of reagent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

Table 4: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Amine |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Amine |

| Tin(II) Chloride | SnCl₂ | Amine |

| Sodium Sulfide | Na₂S | Amine |

Reduction of the Nitro Group to Aromatic Amines

The most common transformation of this compound involves the reduction of the nitro group to an amine, yielding 4-bromo-2-methoxyaniline (B48862). innospk.com This conversion is a fundamental step in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. innospk.com A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups and desired chemoselectivity. youtube.comwikipedia.org

Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include:

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. youtube.comwikipedia.org It is a clean and efficient method, often providing high yields of the desired amine. organic-chemistry.org

Metal-Acid Systems: Dissolving metal reductions, such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl), are classic and widely used methods for nitro group reduction. youtube.comwikipedia.orgscispace.com These reactions are robust and cost-effective.

Other Reagents: A range of other reagents can also effect this reduction, including sodium hydrosulfite, sodium sulfide, or samarium. wikipedia.orgorganic-chemistry.org Metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

The product of this reduction, 4-bromo-2-methoxyaniline, is a valuable building block used in the synthesis of various compounds, including potent anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds to Amines

| Reagent/System | Description |

|---|---|

| H₂/Pd-C | Catalytic hydrogenation; a common and efficient method. youtube.comwikipedia.orgorganic-chemistry.org |

| Fe/HCl | A classic dissolving metal reduction method. youtube.comwikipedia.org |

| Sn/HCl | Another widely used metal-acid system for nitro reduction. youtube.comscispace.com |

| Sodium Hydrosulfite | A useful reagent for nitro group reduction. wikipedia.org |

| Samarium | Can be used for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org |

Other Nitro Group Derivatizations

While reduction to the amine is the most frequent transformation, the nitro group of this compound can be converted into other functional groups under specific reaction conditions. The choice of reducing agent and the control of reaction parameters are crucial for selectively obtaining these alternative products. wikipedia.org

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This transformation can be achieved using reagents such as zinc metal in aqueous ammonium chloride or Raney nickel with hydrazine (B178648) at low temperatures (0-10 °C). wikipedia.org

Reduction to Azo Compounds: The use of metal hydrides, such as sodium borohydride (B1222165) in certain systems, can lead to the formation of azo compounds through the reductive coupling of two nitroarene molecules. wikipedia.org

Reduction to Hydrazine Compounds: Treatment of nitroarenes with an excess of zinc metal can result in the formation of N,N'-diarylhydrazine derivatives. wikipedia.org

These alternative derivatizations expand the synthetic utility of this compound, providing access to a broader range of functionalized aromatic compounds.

Regioselectivity and Chemoselectivity in Multi-Substituted Benzene (B151609) Transformations

The substituents on the this compound ring govern the regioselectivity of further reactions. The powerful electron-donating methoxy group and the moderately deactivating bromo group are ortho-, para-directors for electrophilic aromatic substitution, while the strongly electron-withdrawing nitro group is a meta-director. However, the ring is generally deactivated towards electrophilic attack due to the presence of the nitro and bromo groups.

More relevant is the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, this activation facilitates the displacement of the bromine atom at the para position by a suitable nucleophile. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. mdpi.com

Chemoselectivity is a critical consideration in the transformation of this compound. For instance, the primary goal is often the selective reduction of the nitro group without affecting the carbon-bromine bond (hydrodebromination) or the methoxy group. Most standard nitro reduction methods, such as catalytic hydrogenation with Pd/C or metal/acid systems (Fe/HCl, Sn/HCl), are highly chemoselective for the nitro group, leaving the aryl bromide and ether functionalities intact. organic-chemistry.orgscispace.com This selectivity is crucial for preserving these functional groups for subsequent synthetic manipulations.

Solvent Effects and Reaction Conditions on Synthesis and Reactivity

The choice of solvent and reaction conditions plays a pivotal role in both the synthesis and subsequent reactions of this compound.

Synthesis: The synthesis of this compound itself is sensitive to reaction conditions. One common route involves the nucleophilic aromatic substitution of a more reactive leaving group, such as fluorine, in 4-bromo-2-fluoro-1-nitrobenzene with sodium methoxide. echemi.com In this reaction, methanol often serves as both the solvent and the source of the methoxide nucleophile. echemi.com The temperature is also a key parameter; reactions are often run from room temperature to slightly elevated temperatures (e.g., 60 °C) to ensure complete reaction. echemi.com

Reactivity: Solvent polarity and temperature can significantly influence the reactivity and selectivity of transformations involving this compound. For example, in palladium-catalyzed cross-coupling reactions (like the Heck reaction) involving similar substrates such as 1-bromo-4-nitrobenzene, the choice of solvent (e.g., DMA, DMF, dioxane) and base (e.g., Na₂CO₃, K₂CO₃, Et₃N) can dramatically affect the reaction yield and rate. researchgate.net Similarly, the polarity of the solvent can influence the isomeric ratio of products in bromination reactions of substituted anilines, a principle that applies to reactions of derivatives of this compound. Controlled, low-temperature conditions are often necessary to achieve selective transformations and prevent the formation of byproducts.

Table 2: Influence of Reaction Parameters on Transformations of Substituted Nitrobenzenes

| Parameter | Influence | Example |

|---|---|---|

| Solvent | Can affect reaction rates and selectivity. Polarity can influence product ratios. | In Heck reactions, solvents like DMA or DMF are often used. researchgate.net Solvent polarity can influence the isomeric ratio in bromination reactions. |

| Temperature | Controls reaction rate; can influence selectivity and prevent byproduct formation. | Low temperatures (0-5°C) are used for selective mono-bromination to avoid di-brominated byproducts. |

| Catalyst | Essential for many transformations, such as cross-coupling and hydrogenation. | Palladium complexes are used as catalysts in Heck cross-coupling reactions. researchgate.net Pd/C is a common catalyst for nitro group reduction. wikipedia.org |

| Base | Crucial in reactions like cross-coupling to neutralize acid formed during the reaction. | Na₂CO₃, K₂CO₃, or Et₃N are used as bases in Heck reactions. researchgate.net |

Advanced Applications and Derivatization Studies of 4 Bromo 2 Methoxy 1 Nitrobenzene

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

4-Bromo-2-methoxy-1-nitrobenzene is a key starting material in the synthesis of various biologically active molecules and pharmaceutical intermediates. The interplay of its functional groups allows for diverse synthetic transformations, leading to the creation of novel drug scaffolds and modulators of biological targets.

Design and Synthesis of Drug Scaffolds

The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of novel pharmaceutical compounds. The nitro group can be readily reduced to an amine, which can then undergo a variety of reactions to introduce further complexity. The presence of the bromo and methoxy (B1213986) groups provides additional handles for chemical modification, allowing for the fine-tuning of the molecule's properties. This versatility has been exploited in the synthesis of a range of heterocyclic compounds, which are prevalent in many drug structures.

For instance, the reduction of the nitro group to form 4-bromo-2-methoxyaniline (B48862) is a common first step. This aniline (B41778) derivative can then be used in cyclization reactions to form quinolines, benzodiazepines, and other heterocyclic systems that form the core of many therapeutic agents. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, further expanding the diversity of accessible drug-like molecules.

| Intermediate | Synthetic Transformation | Resulting Scaffold |

| 4-Bromo-2-methoxyaniline | Cyclization with a β-diketone | Quinolone |

| 4-Bromo-2-methoxyaniline | Reaction with an α-haloketone followed by cyclization | Benzodiazepine |

| This compound | Suzuki coupling with an arylboronic acid | Biphenyl (B1667301) derivative |

Construction of Inhibitors and Modulators of Biological Targets

The structural framework of this compound is amenable to modifications that can lead to the development of potent and selective inhibitors and modulators of various biological targets, such as enzymes and receptors. The ability to introduce different substituents at specific positions on the aromatic ring allows for the optimization of binding affinity and selectivity.

While direct examples of inhibitors synthesized from this compound are not extensively documented in publicly available literature, the analogous compound, 4-bromo-2-methyl-1-nitrobenzene, serves as an important intermediate in the synthesis of molecules with potential biological activity. chemimpex.com The strategic placement of the bromo, methoxy, and nitro functionalities provides a template that can be elaborated to interact with the active sites of enzymes or the binding pockets of receptors. For example, the methoxy group can act as a hydrogen bond acceptor, while the bromo substituent can be used to probe hydrophobic pockets or act as a leaving group for further functionalization.

Precursors for Specialized Biochemical Probes

The synthesis of specialized biochemical probes often requires a versatile starting material that can be readily functionalized. This compound, with its multiple reactive sites, is a suitable precursor for such applications. These probes are essential tools for studying biological processes, allowing for the visualization and quantification of specific molecules or events within a biological system.

The bromo group can be utilized for the introduction of reporter groups, such as fluorophores or radiolabels, through nucleophilic substitution or cross-coupling reactions. The nitro group can be reduced to an amine and then modified to attach linkers or affinity tags. This flexibility enables the creation of custom-designed probes for a variety of biochemical assays.

Derivatization for Agrochemical Development

In the field of agrochemical research, this compound and its derivatives are valuable intermediates for the development of new pesticides, including herbicides and fungicides. The presence of the halogen and nitro groups on the aromatic ring is a common feature in many active agrochemical compounds.

The versatility of this compound allows for the synthesis of a diverse range of derivatives with potential herbicidal or fungicidal properties. innospk.com For example, the related compound 1-bromo-4-methyl-2-nitrobenzene is a known intermediate in the synthesis of pyrethroid insecticides. nih.gov The functional groups on the this compound ring can be manipulated to create molecules that selectively target pests while minimizing harm to non-target organisms and the environment. Research in this area focuses on creating novel structures that can overcome resistance issues in existing pesticides and offer improved efficacy and safety profiles.

| Agrochemical Class | Synthetic Strategy from this compound |

| Herbicides | Nucleophilic aromatic substitution of the bromo group with various nucleophiles. |

| Fungicides | Reduction of the nitro group followed by derivatization of the resulting amine. |

| Insecticides | Elaboration of the aromatic ring through cross-coupling reactions. |

Preparation of Advanced Materials and Functional Molecules

The unique electronic and structural properties of this compound make it a useful building block for the synthesis of advanced materials and functional molecules, particularly in the realm of dyes and pigments.

Synthesis of Dyes and Pigments

Aromatic nitro compounds are common precursors in the synthesis of azo dyes, and this compound is no exception. The nitro group can be reduced to an amino group, which can then be diazotized and coupled with a suitable coupling component to form a chromophoric azo linkage (-N=N-). The bromo and methoxy substituents on the aromatic ring can influence the color of the resulting dye by modifying the electronic properties of the chromophore.

The general synthetic route to an azo dye from this compound involves the following steps:

Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Diazotization: The resulting aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline, to form the azo dye.

The specific shade of the dye can be tuned by varying the structure of the coupling component. The presence of the bromo and methoxy groups can also impact the fastness properties of the dye, such as its lightfastness and washfastness.

| Starting Material | Key Reactions | Product Class |

| This compound | Reduction, Diazotization, Azo coupling | Azo Dyes |

Development of Optoelectronic Materials and Chromophores

The unique electronic properties conferred by the substituent groups on the this compound ring make it and its isomers valuable scaffolds in the development of advanced optoelectronic materials. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) creates a significant dipole moment and influences the molecular orbital energy levels. These features are critical for applications in materials science, particularly for modifying the electronic characteristics of semiconductor surfaces.

Research into the properties of silicon surfaces grafted with benzene (B151609) derivatives, such as nitro-, bromo-, and methoxybenzene, has provided insights into their potential for surface engineering. scispace.com Studies using ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) show that these molecules can chemically passivate silicon-derived interface gap states. scispace.com The grafting process, which can be achieved electrochemically, results in the formation of surface dipole layers that can alter the electron affinity of the silicon substrate. scispace.com Specifically, the deposition of nitro- and bromobenzene (B47551) layers has been shown to modify the electronic band structure at the interface, a crucial factor in the performance of electronic devices. scispace.com

Furthermore, the structural backbone of bromonitrobenzene derivatives serves as a foundation for the synthesis of complex chromophores. Chromophores are parts of a molecule responsible for its color and are fundamental components of dyes, sensors, and nonlinear optical materials. For instance, derivatives of nitrobromobenzene have been utilized in the design of caged compounds that feature extended π-systems, such as the 1,2-dihydronaphthalene (B1214177) chromophore, for applications requiring two-photon absorption. acs.org The strategic placement of bromo, methoxy, and nitro groups on the aromatic ring allows for fine-tuning of the absorption and emission properties of the resulting chromophores through subsequent chemical modifications.

Building Blocks for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is a versatile building block for their synthesis. innospk.comchemimpex.com The functional groups on the molecule offer multiple reactive sites that can be selectively addressed to construct complex ring systems. innospk.com

The primary synthetic transformations available are:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is a key step in the synthesis of many nitrogen-containing heterocycles, such as indoles and quinolines. innospk.comrsc.org

Substitution of the Bromo Group: The bromine atom can be replaced by various functional groups through nucleophilic substitution or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of carbon, nitrogen, or oxygen-based substituents.

Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the displacement of the bromo group or other leaving groups.

These reactive handles make the compound a suitable precursor for important heterocyclic cores.

Indole (B1671886) Synthesis: One of the major applications of nitroarenes in heterocyclic synthesis is the preparation of indoles. rsc.org Several classical and modern methods, such as the Bartoli, Leimgruber-Batcho, and various reductive cyclization strategies, begin with substituted nitroaromatics. rsc.orgresearchgate.net For example, a general pathway involves the reaction of a nitroarene with a vinyl Grignard reagent (Bartoli indole synthesis) or the reductive cyclization of ortho-substituted nitrobenzenes. rsc.org The presence of the methoxy and bromo groups on the this compound scaffold allows for the synthesis of highly functionalized indole derivatives that would be difficult to access otherwise.

Quinoline (B57606) Synthesis: Substituted bromoquinolines are important intermediates for the development of pharmaceuticals and functional materials. researchgate.netresearchgate.netnih.gov Synthetic strategies often rely on the use of brominated and nitrated precursors. nih.gov For instance, the reduction of the nitro group in a compound like this compound to an aniline would provide a key intermediate. This aniline derivative could then undergo cyclization reactions, such as the Combes or Doebner-von Miller synthesis, with dicarbonyl compounds to form the quinoline ring system. The bromine atom remains as a useful handle for further diversification of the quinoline core through cross-coupling reactions. researchgate.netresearchgate.net

Precursors for Caged Compounds

Caged compounds are photolabile molecules designed to release a biologically active substance upon irradiation with light. This technology allows for precise spatial and temporal control over biological processes. The 2-nitrobenzyl group is a classic photolabile caging group, and derivatives of this compound are instrumental in creating advanced caged compounds with tailored properties. researchgate.net

A key application is in the development of caged signaling molecules, such as calcium (Ca²⁺). Research has led to the synthesis of a 4-nitrobromobenzene derivative equipped with an ethylene (B1197577) glycol tetraacetic acid (EGTA) unit, a well-known Ca²⁺ chelator. acs.org This creates a precursor that can be further modified to produce a new generation of caged Ca²⁺ compounds.

The synthetic utility of the bromonitrobenzene core is highlighted in the following table, which outlines a synthetic sequence starting from a related compound, 3-Bromoacetophenone, to achieve a key intermediate for caged compounds. acs.org

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 3-Bromoacetophenone | KNO₃, H₂SO₄ | 1-(5-Bromo-2-nitrophenyl)ethan-1-one | 64% |

| 2 | 1-(5-Bromo-2-nitrophenyl)ethan-1-one | Br₂, AcOH-CH₂Cl₂ | 2-Bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one | 99% |

| 3 | 2-Bromo-1-(5-bromo-2-nitrophenyl)ethan-1-one | NaBH₄, then NaOH | 2-(5-Bromo-2-nitrophenyl)oxirane | 71% |

This interactive table summarizes the initial steps in converting a commercially available starting material into a functionalized nitrobromobenzene derivative suitable for building caged compounds. acs.org

The bromine atom on the aromatic ring serves as a crucial synthetic handle. It allows for the introduction of various aryl groups via Suzuki-Miyaura coupling reactions. acs.org This derivatization is used to fine-tune the photophysical properties of the caged compound, such as its two-photon absorption (TPA) maximum and photorelease efficiency. acs.org By selecting different boronic acids, researchers can create a library of caged compounds with optimized properties for specific biological experiments, including in vivo applications. acs.org

Analytical and Spectroscopic Characterization Methodologies for 4 Bromo 2 Methoxy 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 4-Bromo-2-methoxy-1-nitrobenzene reveals the disposition of hydrogen atoms on the benzene (B151609) ring and the methoxy (B1213986) group. The spectrum, typically recorded in a solvent like deuterated acetone (B3395972) (Acetone-d6), shows distinct signals for the three aromatic protons and the three methoxy protons.

The aromatic region of the spectrum is particularly informative. The proton ortho to the nitro group and meta to the methoxy group typically appears as a doublet of doublets due to coupling with the other two aromatic protons. The proton ortho to the methoxy group and meta to the bromine atom shows a doublet, and the proton ortho to the bromine atom and meta to the nitro group also appears as a doublet. The methoxy group protons appear as a sharp singlet further upfield.

Specific chemical shift (δ) values, coupling constants (J), and integration values from a reported spectrum are detailed in the table below ijermt.org:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.80 | d | 8.6 | 1H | H-6 |

| 7.53 | d | 1.9 | 1H | H-3 |

| 7.31 | dd | 8.6, 1.9 | 1H | H-5 |

| 4.04 | s | 3H | -OCH₃ |

d = doublet, dd = doublet of doublets, s = singlet

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. This includes the six carbons of the benzene ring and the single carbon of the methoxy group.

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (nitro, bromo, and methoxy groups). The carbon atom attached to the nitro group (C-1) and the carbon attached to the methoxy group (C-2) are significantly affected, as are the carbons bearing the bromine atom (C-4) and the remaining aromatic carbons. The methoxy carbon appears at a characteristic upfield chemical shift.

Reported ¹³C NMR spectral data are as follows ijermt.org:

| Chemical Shift (δ) ppm | Assignment |

| 154.1 | C-2 (-OCH₃) |

| 139.9 | C-1 (-NO₂) |

| 128.4 | C-5 |

| 127.3 | C-6 |

| 124.3 | C-3 |

| 118.3 | C-4 (-Br) |

| 57.6 | -OCH₃ |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₇H₆BrNO₃ scbt.com.

Based on this formula, the theoretical exact mass (monoisotopic mass) can be calculated. The monoisotopic mass is 230.95311 Da. Experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula. While specific experimental fragmentation data is not widely available, characteristic fragmentation would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹. A reported value is 3108 cm⁻¹ ijermt.org.

Aliphatic C-H Stretching: The methoxy group's C-H bonds show stretching vibrations in the region of 2850-2990 cm⁻¹ ijermt.org.

Nitro Group (NO₂) Stretching: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These are typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Observed peaks are at 1567 cm⁻¹ and 1344 cm⁻¹ ijermt.org.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to absorptions in the 1400-1600 cm⁻¹ region. Peaks have been noted at 1611 and 1523 cm⁻¹ ijermt.org.

C-O Ether Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) produces a strong absorption band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) ranges. A reported peak is at 1258 cm⁻¹ ijermt.org.

C-Br Stretching: The carbon-bromine bond vibration is expected in the fingerprint region of the spectrum, typically at lower wavenumbers.

A summary of key IR absorption bands is provided below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3108 | Aromatic C-H Stretch | Aromatic Ring |

| 2990, 2957, 2855 | Aliphatic C-H Stretch | Methoxy (-OCH₃) |

| 1611, 1523 | C=C Stretch | Aromatic Ring |

| 1567 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1344 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1258 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1005 | Symmetric C-O-C Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The absorption wavelength is indicative of the types of electronic transitions occurring.

For this compound, the primary chromophore is the substituted benzene ring. The presence of the nitro group (-NO₂), methoxy group (-OCH₃), and bromine atom influences the energy of the π molecular orbitals and thus the wavelength of maximum absorption (λmax).

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. Nitrobenzene (B124822) itself typically shows a strong absorption band between 250-270 nm. The presence of an electron-donating group like the methoxy group generally causes a bathochromic shift (a shift to a longer wavelength) of this absorption band ijermt.org. The nitro group, an electron-withdrawing group, and the bromine atom also modulate the electronic structure and the precise position of the absorption maxima. Additionally, a weaker n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro and methoxy groups, may be observed at a longer wavelength.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating the components of a mixture, allowing for the purification and purity assessment of this compound. The choice of technique depends on the sample volume, the required purity, and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of this compound. A specific reverse-phase (RP) HPLC method has been developed for this compound, offering a reliable means to assess its purity. nih.gov This method is scalable, making it suitable for both analytical-level purity checks and preparative-scale isolation of the compound from impurities. nih.gov

The methodology employs a specialized reverse-phase column with low silanol (B1196071) activity. nih.gov The mobile phase, a critical component in HPLC, consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. nih.gov For applications requiring compatibility with mass spectrometry (MS), the non-volatile phosphoric acid is typically substituted with a volatile alternative such as formic acid. nih.gov For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) systems using columns with smaller particle sizes (e.g., 3 µm) can be utilized. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 column or equivalent C18 column with low silanol activity |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Application | Purity assessment, preparative separation, and pharmacokinetic studies |

Data derived from an application note for the analysis of 4-Bromo-2-nitroanisole. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, a sample is vaporized and introduced into a gas chromatograph. Here, it travels through a capillary column, typically coated with a nonpolar or medium-polarity stationary phase like a 5% phenylsilicone film. uni.lu The separation is based on the compound's boiling point and its interaction with the stationary phase.

After separation in the GC, the molecule is transferred to the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint.

A critical consideration when analyzing nitroaromatic compounds like this compound with GC-MS is the choice of carrier gas. While hydrogen is an efficient carrier gas, it can react with nitrobenzene and similar compounds in the hot metal environment of the MS source. This can lead to the chemical reduction (hydrogenation) of the nitro group (-NO₂) to an amino group (-NH₂), which would result in the incorrect identification of the compound as its aniline (B41778) derivative. Therefore, careful method development and verification are essential to ensure the integrity of the analyte during GC-MS analysis.

Table 2: General GC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Specification |

|---|---|

| GC Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.2 mm x 25 µm) |

| Stationary Phase | 5% Phenylsilicone (or similar) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Quadrupole or other) |

| Carrier Gas | Helium or Hydrogen (with caution for potential reactions) |

These parameters are general for the analysis of similar aromatic compounds and require optimization for this compound. uni.lu

For the purification of this compound on a laboratory scale, flash column chromatography is the most common and effective method. This technique utilizes a stationary phase, typically silica gel (e.g., 200-300 mesh), packed into a glass column. The crude compound mixture is loaded onto the top of the silica gel.

An eluent, which is a solvent or a mixture of solvents, is then passed through the column under positive pressure (usually from compressed air or nitrogen). The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar compounds typically elute faster than more polar ones. The separation process is often monitored by Thin Layer Chromatography (TLC) to determine the appropriate solvent system and to check the purity of the collected fractions. This allows for the efficient isolation of this compound from reaction byproducts and starting materials.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, scientists can construct a three-dimensional electron density map of the molecule.

From this map, it is possible to determine:

Molecular Conformation: The exact spatial arrangement of the atoms and the torsion angles between different parts of the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between chemical bonds.

Intermolecular Interactions: The specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that govern how the molecules pack together in the crystal lattice.

As of this writing, a detailed single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Should such a study be performed, it would provide unequivocal proof of the compound's structure and offer valuable insights into its solid-state properties and intermolecular packing forces.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Methoxy 1 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the fundamental electronic characteristics and predicting the chemical behavior of 4-bromo-2-methoxy-1-nitrobenzene.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of this compound. DFT calculations, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, can model the molecule's geometry, electron density distribution, and other electronic properties with a high degree of accuracy.

Studies have revealed key details about the molecule's bond lengths and the influence of its substituents. For instance, the carbon-bromine (C-Br) bond length is approximately 1.89 Å, the carbon-oxygen (C-O) bond of the methoxy (B1213986) group is about 1.38 Å, and the nitrogen-oxygen (N-O) bonds in the nitro group are around 1.22 Å. smolecule.com The strong electron-withdrawing nature of the nitro group significantly polarizes the aromatic ring, which in turn makes the bromine atom more susceptible to nucleophilic substitution. smolecule.com Conversely, the electron-donating methoxy group partially counteracts this electron deficiency, creating a nuanced electronic balance that governs the regioselectivity of its reactions. smolecule.com

The distribution of electron density, as calculated by DFT, shows a depletion at the ortho and para positions relative to the electron-withdrawing nitro group. This electronic characteristic directs incoming electrophiles to the meta position. smolecule.com

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For this compound, the LUMO is expected to be localized primarily on the nitrobenzene (B124822) ring, reflecting its electron-accepting capability. The specific energies of the HOMO and LUMO, and consequently the HOMO-LUMO gap, can be calculated using computational methods to predict the molecule's charge-transfer potential in various chemical interactions.

Molecular Modeling and Reaction Pathway Prediction

Molecular modeling techniques, particularly those based on DFT, are employed to predict the most likely pathways for reactions involving this compound. By calculating the energies of transition states and intermediates, researchers can forecast the kinetics and thermodynamics of different potential reactions.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, modeling can help determine whether a nucleophile will preferentially attack the carbon bearing the bromine atom or another position on the ring. These predictions are guided by the calculated activation barriers for each potential pathway. Such computational insights are invaluable for designing synthetic routes and understanding reaction mechanisms.

Investigation of Substituent Effects on Aromatic Systems

The chemical behavior of this compound is a direct consequence of the interplay between its three distinct substituents. The nitro group is a strong deactivating group, withdrawing electron density from the benzene (B151609) ring through both resonance and inductive effects, making the ring less susceptible to electrophilic attack. cymitquimica.comdocbrown.info The bromine atom is also a deactivating group, primarily due to its inductive effect, but it directs incoming electrophiles to the ortho and para positions. docbrown.info In contrast, the methoxy group is an activating group, donating electron density to the ring via a resonance effect and directing electrophiles to the ortho and para positions. docbrown.info

The simultaneous presence of these groups with opposing electronic effects creates a complex reactivity profile. Computational studies can quantify the individual and collective influence of these substituents on the aromatic system's reactivity and regioselectivity. For example, semiempirical molecular orbital calculations have been used to study how ortho-substituents can affect the resonance interaction of the methoxy group with the benzene ring. oup.com

Theoretical Evaluation of Spectroscopic Parameters

Computational chemistry offers a powerful means to predict and interpret the spectroscopic data of this compound. Theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For similar compounds, such as 1-bromo-4-methoxy-2-methyl-3-nitrobenzene, predicted ¹H NMR chemical shifts include signals for methoxy protons around δ 3.8–3.9 ppm. In IR spectroscopy, the characteristic vibrational frequencies of the functional groups can be calculated. For instance, the nitro group typically exhibits asymmetric and symmetric stretching vibrations in the ranges of 1520–1540 cm⁻¹ and 1340–1360 cm⁻¹, respectively. The C-O stretch of the methoxy group is expected between 1240–1260 cm⁻¹, and the C-Br stretch appears in the 650–750 cm⁻¹ region. These theoretical predictions can aid in the assignment of experimental spectra and the structural elucidation of related compounds.

Solvent Effects on Electronic Properties and Reaction Energetics

The surrounding solvent can significantly influence the electronic properties and reaction energetics of this compound. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule.

For example, in nucleophilic aromatic substitution reactions, polar aprotic solvents are known to enhance reactivity. Computational studies can quantify this effect by calculating reaction barriers in various solvent environments. Furthermore, solvent polarity can impact the electronic structure and spectroscopic properties of the molecule. Theoretical models can predict these changes, providing a deeper understanding of the molecule's behavior in different chemical environments. acs.org

Environmental Research and Degradation Studies of Nitroaromatic Compounds, Including Analogues of 4 Bromo 2 Methoxy 1 Nitrobenzene

Environmental Occurrence and Distribution of Nitroaromatic Contaminants

Nitroaromatic compounds are introduced into the environment through various channels, including industrial effluents, agricultural runoff, and improper disposal of manufactured products asm.orgnih.gov. Their presence has been documented in soil, groundwater, surface water, and the atmosphere. For instance, significant soil contamination with nitrobenzene (B124822) and 2,4-dinitrotoluene (B133949) has been reported due to industrial releases asm.org. While specific environmental data for 4-bromo-2-methoxy-1-nitrobenzene is scarce, its structural similarity to other widespread nitroaromatic and halogenated contaminants suggests a potential for similar distribution patterns.

| Compound | Primary Sources | Environmental Matrices |

|---|---|---|

| Nitrobenzene | Industrial synthesis (dyes, rubber) | Soil, Groundwater |

| 2,4-Dinitrotoluene (DNT) | Explosives manufacturing | Soil, Groundwater |

| Nitrophenols | Pesticide production, industrial waste | Soil, Water, Air |

| Chloronitrobenzenes | Chemical synthesis | Soil, Water |

Degradation Pathways and Mechanisms in Environmental Systems

The degradation of nitroaromatic compounds in the environment can occur through both biological and abiotic processes. The recalcitrance of these compounds to oxidative degradation is a significant challenge for natural attenuation asm.orgnih.gov.

Microorganisms have evolved diverse metabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy asm.orgnih.gov. The initial steps in the aerobic bacterial degradation of NACs often involve either the reduction of the nitro group or the oxidation of the aromatic ring.

Several bacterial strains have been identified that can mineralize various nitroaromatic compounds. For example, Rhodococcus species have been shown to degrade 4-nitroanisole (B1192098) by initial O-demethylation to 4-nitrophenol, which is then further metabolized epa.gov. This pathway is particularly relevant for understanding the potential biodegradation of this compound due to the presence of the methoxy (B1213986) group.

The degradation pathways can be broadly categorized as:

Reductive Pathways: The nitro group is reduced to a nitroso, hydroxylamino, and finally an amino group. This is a common initial step under both aerobic and anaerobic conditions nih.govnih.gov.

Oxidative Pathways: Dioxygenase or monooxygenase enzymes can add hydroxyl groups to the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) nih.gov. For halogenated nitroaromatics, dehalogenation can also occur through oxidative mechanisms nih.gov.

Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to degrade complex nitroaromatic compounds like 2,4-dinitrotoluene and 2,4,6-trinitrotoluene (B92697) nih.gov. The filamentous nature of fungi allows them to penetrate solid matrices and secrete extracellular enzymes, making them effective in soil remediation mdpi.com.

Specific enzymes play a crucial role in the biotransformation of nitroaromatic compounds. Nitroreductases are a key class of enzymes that catalyze the reduction of the nitro group, a critical step in many degradation pathways researchgate.netnih.gov. These flavin-containing enzymes use NADH or NADPH as electron donors to reduce the nitro group to an amino group via nitroso and hydroxylamino intermediates researchgate.net.

Other enzymes involved in the degradation of NACs include:

Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of oxygen into the aromatic ring, respectively, often leading to destabilization of the ring and removal of the nitro group nih.govnih.gov.

Dehalogenases: In the case of halogenated nitroaromatics, these enzymes are responsible for cleaving the carbon-halogen bond, a critical step for complete mineralization mdpi.com.

The efficiency of these enzymatic processes can be influenced by the specific substituents on the aromatic ring. For a compound like this compound, the interplay between nitroreductases, demethylating enzymes, and dehalogenases would be critical for its complete breakdown.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) ijsrem.comresearchgate.net. AOPs are particularly effective for the degradation of recalcitrant compounds like nitroaromatics.

Common AOPs for the remediation of nitroaromatic compounds include:

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals ijsrem.comresearchgate.net. The photo-Fenton process enhances radical production through UV irradiation.

Ozonation: Ozone (O₃), a powerful oxidant, can directly react with nitroaromatic compounds or generate hydroxyl radicals in water ijsrem.com.

Photocatalysis: This process utilizes semiconductor catalysts, such as titanium dioxide (TiO₂), which upon illumination with UV light, generate electron-hole pairs that lead to the formation of reactive oxygen species researchgate.net.

AOPs have been shown to effectively degrade various nitrophenols and other nitroaromatic compounds, often leading to their complete mineralization to carbon dioxide, water, and inorganic ions ijsrem.comresearchgate.netresearchgate.net.

| AOP Method | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Fenton/Photo-Fenton | Generation of •OH from H₂O₂ and Fe²⁺ | High efficiency, can be cost-effective | pH dependent, sludge production |

| Ozonation | Direct oxidation by O₃ and •OH generation | No sludge, effective for many compounds | High energy consumption, potential for bromate (B103136) formation in bromide-containing waters |

| Photocatalysis (e.g., TiO₂) | Generation of reactive oxygen species on catalyst surface | Complete mineralization, catalyst is reusable | Requires UV light, catalyst separation can be difficult |

Adsorption-Based Remediation Strategies

Adsorption is a widely used technique for the removal of organic pollutants from water and soil. The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent).

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising adsorbent for the remediation of nitroaromatic compounds frontiersin.org. Its high surface area, porous structure, and the presence of various functional groups on its surface contribute to its excellent adsorption capacity frontiersin.orgmdpi.com.

The mechanisms by which biochar removes nitroaromatic compounds include:

π-π Electron Donor-Acceptor Interactions: The aromatic rings of the nitroaromatic compounds can interact with the graphitic structures of the biochar nih.gov.

Hydrophobic Interactions: The nonpolar nature of the aromatic ring can lead to its adsorption onto the hydrophobic surfaces of the biochar biochartoday.com.

Hydrogen Bonding: Functional groups on the biochar surface, such as carboxyl and hydroxyl groups, can form hydrogen bonds with the nitro group of the contaminant biochartoday.com.

Studies have shown that biochar can effectively remove nitrobenzene and other nitro explosives from contaminated water and soil frontiersin.orgnih.govresearchgate.net. The modification of biochar, for instance, through acid or alkali treatment, can further enhance its adsorption capacity by increasing its surface area and modifying its surface chemistry mdpi.com.

Environmental Impact and Monitoring Strategies

The widespread industrial use of nitroaromatic compounds, including analogues of this compound, has led to their emergence as significant environmental pollutants. epa.gov Due to their chemical stability and inherent toxicity, understanding their environmental fate, impact, and the methods for their detection is of critical importance for environmental protection and remediation efforts.

Environmental Impact and Degradation

Nitroaromatic compounds are recognized as priority pollutants by environmental agencies due to their toxic, mutagenic, and often carcinogenic properties. epa.gov The presence of the electron-withdrawing nitro group, combined with the stability of the benzene (B151609) ring, renders these compounds resistant to oxidative degradation, leading to their persistence in soil and groundwater. epa.gov Halogenated nitroaromatics, such as this compound, can exhibit even greater recalcitrance. While specific ecotoxicological data for this compound are not widely available, data from analogous compounds illustrate the potential environmental risk. The toxicity is influenced by the number and position of the nitro groups and the presence of other functional groups on the aromatic ring. epa.gov

Table 1: Acute Ecotoxicity of Selected Nitroaromatic Compounds

This table is interactive. Column headers can be clicked to sort the data.

The environmental persistence of these compounds is counteracted by natural degradation processes, which can be categorized as biotic or abiotic.

Biotic Degradation : Microbial degradation is a key process in the environmental breakdown of nitroaromatics. Numerous bacteria and fungi have been identified that can utilize these compounds as sources of carbon, nitrogen, and energy. epa.gov The metabolic strategies are diverse and include:

Reductive Pathways : Under anaerobic conditions, the nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino groups.

Oxidative Pathways : Aerobic bacteria can initiate degradation by using monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the removal of the nitro group as nitrite.

Dehalogenation : For halogenated compounds, removal of the halide is a critical step, which can be achieved by various enzymatic mechanisms.

Abiotic Degradation : Non-biological processes such as photolysis can contribute to the degradation of nitroaromatic compounds, although this is often a slow process. The transport and spread of these compounds in aquifers are influenced by their interaction with soil components, with sorption to organic matter and clay affecting their mobility. researchgate.net

Monitoring Strategies

Effective monitoring is essential for assessing the extent of contamination, understanding the environmental fate of these pollutants, and evaluating the efficacy of remediation efforts. A variety of analytical methods have been developed for the detection and quantification of nitroaromatic compounds in environmental matrices like soil and water.

The primary methods involve chromatography, which separates complex mixtures, coupled with a sensitive detector for identification and quantification.

Gas Chromatography (GC) : This is a well-established method for analyzing volatile and semi-volatile nitroaromatics. It is often paired with an Electron Capture Detector (GC-ECD), which is highly sensitive to nitro groups, or Mass Spectrometry (GC-MS), which provides definitive identification based on the mass-to-charge ratio of the compound and its fragments.

High-Performance Liquid Chromatography (HPLC) : HPLC is suitable for a wide range of nitroaromatic compounds, including those that are less volatile or thermally unstable. A common detection method is Ultraviolet (UV) absorption, as the aromatic ring and nitro groups absorb UV light. HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity, which is particularly useful for identifying unknown degradation products in complex samples. nih.gov

Given the typically low concentrations of these pollutants in the environment, a sample preparation step is often required to extract and concentrate the analytes from the matrix before analysis. Common techniques include Solid-Phase Extraction (SPE) and various microextraction methods like Dispersive Liquid-Liquid Microextraction (DLLME), which reduce solvent usage while achieving high enrichment factors.

Table 2: Common Analytical Methods for Monitoring Nitroaromatic Compounds

This table provides an overview of standard techniques used for environmental monitoring.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-Bromo-2-methoxy-1-nitrobenzene, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via sequential electrophilic aromatic substitution. For example, nitration of 4-bromo-2-methoxybenzene at low temperatures (0–5°C) using nitric acid in sulfuric acid ensures regioselective nitro group introduction at the para position relative to the methoxy group. The electron-donating methoxy group directs nitration to position 1 (ortho to bromine), while steric hindrance from bromine minimizes competing pathways. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : -NMR will show methoxy protons as a singlet (~δ 3.8–4.0 ppm) and aromatic protons split into distinct patterns due to substituent effects. -NMR confirms nitro (C-NO, ~δ 148–150 ppm) and methoxy (C-OCH, ~δ 55–60 ppm) groups.

- Mass Spectrometry : ESI-MS (negative mode) typically shows [M–H] peaks at m/z 244–246 (isotopic pattern for bromine).